Lipophilicity (XLogP) Differentiation vs. the 2,4-Diene Positional Isomer (CAS 1215170-97-0)
Methyl 5,6-dimethylhepta-3,5-dienoate exhibits a computed XLogP of 2.462 , compared to an XLogP3 of 3.0 for its positional isomer (E,E)-4,6-dimethyl-2,4-heptadienoic acid methyl ester (CAS 1215170-97-0) . The 3,5-diene conjugation pattern with methyl groups at positions 5 and 6 results in a molecule that is approximately 0.54 log units less lipophilic than its 2,4-diene counterpart bearing methyl groups at positions 4 and 6. Both compounds share the identical molecular formula (C₁₀H₁₆O₂) and molecular weight (168.23 g/mol), making lipophilicity the primary differentiator for reversed-phase chromatographic behaviour and biological membrane permeability predictions.
| Evidence Dimension | Computed lipophilicity (XLogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP = 2.462 |
| Comparator Or Baseline | (E,E)-4,6-Dimethyl-2,4-heptadienoic acid methyl ester (CAS 1215170-97-0); XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP ≈ 0.54 (target is less lipophilic) |
| Conditions | Computed values from Chemsrc (target) and BOC Sciences/PubChem (comparator); both use XLogP3 algorithm |
Why This Matters
A ΔXLogP of ~0.54 translates to a meaningful difference in reversed-phase HPLC retention time and predicted membrane permeability, directly influencing analytical method development and biological assay design when selecting between isomeric building blocks.
